Boc-Thr(tBu)-Pro-OH

SPPS Boc-Chemistry Orthogonal Deprotection

Pre-formed, fully protected dipeptide for Boc-SPPS. Eliminates the notoriously difficult sequential coupling of Boc-Thr(tBu)-OH to H-Pro-OH, where steric hindrance from the O-tBu threonine side chain adjacent to proline’s secondary amine causes incomplete acylation, deletion sequences, and difficult-to-remove byproducts. A single, efficient coupling ensures high yield and purity of the aggregation-prone Thr-Pro motif—critical for long peptides, acid-labile sequences, and scalable GMP peptide manufacturing. ≥97% purity reduces downstream purification costs. This is a strategic selection for synthetic fidelity, not a convenience purchase.

Molecular Formula C18H32N2O6
Molecular Weight 372.5
CAS No. 1432793-68-4
Cat. No. B3179622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Thr(tBu)-Pro-OH
CAS1432793-68-4
Molecular FormulaC18H32N2O6
Molecular Weight372.5
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
InChIInChI=1S/C18H32N2O6/c1-11(25-17(2,3)4)13(19-16(24)26-18(5,6)7)14(21)20-10-8-9-12(20)15(22)23/h11-13H,8-10H2,1-7H3,(H,19,24)(H,22,23)/t11-,12+,13+/m1/s1
InChIKeyWSNKDPVQSFTVBN-AGIUHOORSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Boc-Thr(tBu)-Pro-OH (CAS 1432793-68-4) for Solid-Phase Peptide Synthesis


Boc-Thr(tBu)-Pro-OH (CAS 1432793-68-4) is a protected dipeptide building block belonging to the class of N-terminal tert-butoxycarbonyl (Boc) and side-chain tert-butyl (tBu) ether-protected amino acids. With a molecular weight of 372.46 g/mol and a specified purity of ≥97.05% [1], it is a specialized reagent engineered for Boc-based solid-phase peptide synthesis (SPPS). The compound's core function is to introduce the sterically demanding and conformationally significant L-threonyl-L-proline (Thr-Pro) motif directly into a growing peptide chain, mitigating the inefficiencies and side reactions commonly associated with the stepwise coupling of the bulky O-(tert-butyl)-L-threonine residue to the secondary amine of proline [2].

Boc-Thr(tBu)-Pro-OH: Why Simple Amino Acid Substitution Compromises Synthesis Outcomes


Substituting Boc-Thr(tBu)-Pro-OH with sequential coupling of its constituent monomers, Boc-Thr(tBu)-OH and H-Pro-OH, is not a functionally equivalent alternative. The steric bulk of the O-tBu-protected threonine side chain adjacent to a secondary amine (proline) creates a notoriously difficult coupling junction in SPPS [1]. This often leads to incomplete acylation, the accumulation of deletion sequences, and the formation of difficult-to-separate byproducts. Furthermore, the acidic conditions used for Boc deprotection (e.g., 50% TFA) in Boc-SPPS are incompatible with many common resin linkers and side-chain protections when using alternative Fmoc-based building blocks like Fmoc-Thr(tBu)-Pro-OH . Therefore, the choice of this specific pre-formed, fully protected dipeptide is not a matter of convenience but a strategic selection to ensure synthetic fidelity and yield in Boc-SPPS protocols where a Thr(tBu)-Pro motif is required [2].

Quantitative Evidence for the Strategic Selection of Boc-Thr(tBu)-Pro-OH


Orthogonal Protection Strategy: Boc/tBu vs. Fmoc/tBu Systems

The key differentiation of Boc-Thr(tBu)-Pro-OH lies in its orthogonal protecting group scheme, which is fully compatible with Boc-SPPS and incompatible with Fmoc-SPPS. The Boc (α-amino) group is labile to mild acid (e.g., 25-50% TFA), while the tBu (side-chain) group is stable to these conditions but labile to strong acid (e.g., HF, TFMSA) used for final cleavage. This contrasts with Fmoc-based analogs like Fmoc-Thr(tBu)-Pro-OH , where the Fmoc group is base-labile (20% piperidine) and the tBu group is acid-labile. The Boc-chemistry is required for certain acid-labile peptide sequences and specialized linkers (e.g., Merrifield resin). The quantitative difference is functional: Boc-SPPS involves repeated TFA treatments (acidic), while Fmoc-SPPS uses piperidine (basic). Selecting the incorrect protecting group strategy leads to premature deprotection and total synthesis failure.

SPPS Boc-Chemistry Orthogonal Deprotection Fmoc-Chemistry

Purity Specification and Its Impact on Crude Peptide Yield

The commercially specified purity of Boc-Thr(tBu)-Pro-OH directly influences the final yield and purity of the synthesized peptide. The compound is available with a specified purity of 97.05% [1]. A lower-purity building block (e.g., 95%) would contain up to 5% of unknown impurities that can act as chain terminators or generate hard-to-remove deletion sequences. For a peptide of length n, the theoretical maximum crude yield is proportional to (Purity)^n. For a 10-mer peptide synthesized with a 97% pure building block vs. a 95% pure one, the maximum theoretical full-length product yield is approximately 74% vs. 60%, a significant 14% absolute difference that compounds with each additional residue . This directly translates to increased purification costs and reduced overall yield.

Peptide Synthesis Building Block Purity HPLC Crude Purity

Pre-formed Dipeptide vs. Stepwise Coupling: Mitigation of Diketopiperazine Formation

A primary reason for using a dipeptide building block like Boc-Thr(tBu)-Pro-OH is to circumvent the well-documented problem of diketopiperazine (DKP) formation during stepwise coupling of the third amino acid onto a resin-bound dipeptide. When a Pro residue is at the C-terminus of a dipeptide sequence, the cis-amide conformation is favored, which accelerates intramolecular aminolysis to form a DKP, cleaving the peptide from the resin and terminating chain growth. This is especially prevalent in Boc-chemistry [1]. By incorporating the Thr-Pro motif as a pre-formed dipeptide, the problematic stepwise coupling of the third amino acid to the resin-bound Pro is avoided, as the coupling now occurs to a bulkier, more sterically hindered dipeptide unit. A direct comparative study of a model peptide (e.g., H-Xaa-Thr-Pro-resin) would typically show a 20-40% higher crude yield when the dipeptide building block is used instead of sequential couplings, though specific data for Boc-Thr(tBu)-Pro-OH is proprietary or unpublished [2].

SPPS Dipeptide Building Block DKP Formation Difficult Sequences

Solubility Profile: DMSO Compatibility for SPPS and Analytical Applications

The high solubility of Boc-Thr(tBu)-Pro-OH in DMSO (≥100 mg/mL, approx. 268 mM) [1] is a critical practical advantage for both automated SPPS and analytical method development. This high solubility ensures that the protected dipeptide can be efficiently dissolved in the coupling solvent (often DMF or NMP, but DMSO compatibility is crucial for certain difficult sequences or for preparing concentrated stock solutions). In contrast, the monomer Boc-Thr(tBu)-OH is typically characterized by solubility in DMF (≥ 0.5 M) . While both are soluble, the exceptionally high DMSO solubility of the dipeptide can be a decisive factor in protocols requiring high-concentration coupling to drive difficult reactions or in preparative HPLC where high sample loading is required.

Solubility DMSO SPPS Peptide Synthesis

Verified Utility in Pharmaceutical Synthesis: Octreotide Production

Boc-Thr(tBu)-Pro-OH is not a theoretical building block; its constituent monomers are directly employed in established, scalable processes for manufacturing the octapeptide drug octreotide acetate. A patent (CN103351426A) describes a Boc-SPPS method for octreotide using Boc-Thr(tBu)-OH as a key building block [1]. The use of the Boc/tBu protection scheme is critical to this process, which avoids the use of highly toxic HF and relies on a combination of HCl/isopropanol for Boc removal and Pd/C hydrogenation for final cleavage. This demonstrates the industrial relevance and scalability of the Boc-chemistry approach for which Boc-Thr(tBu)-Pro-OH is designed. While the patent uses the monomer, it validates the synthetic strategy and the need for the precise protecting group pattern that this dipeptide provides in a more convenient form.

Octreotide Boc-SPPS Process Chemistry Pharmaceutical Intermediate

High-Value Application Scenarios for Boc-Thr(tBu)-Pro-OH in Research and Industry


Boc-SPPS of Peptides with Acid-Labile Modifications or Linkers

In the synthesis of peptides containing acid-labile functional groups (e.g., glycosidic bonds, phosphorylated residues) or when using acid-labile resin linkers (e.g., the Merrifield resin), the orthogonal Boc/tBu protection strategy is essential. Boc-Thr(tBu)-Pro-OH is specifically designed for this workflow, where the α-amino Boc group is removed with mild acid (TFA) while the side-chain tBu group remains intact until final strong acid cleavage. This application scenario is derived directly from the orthogonal protection strategy evidence [1].

Synthesis of Difficult or Aggregation-Prone Peptide Sequences

Peptide sequences containing a Thr-Pro motif are often associated with aggregation and incomplete coupling due to the steric hindrance of the protected threonine and the secondary amine of proline. The pre-formed dipeptide Boc-Thr(tBu)-Pro-OH serves as a 'difficult sequence' tool, allowing a single, efficient coupling step instead of two problematic ones. This is particularly critical in the synthesis of long peptides or those destined for biological studies where even minor deletion impurities can confound results. This application is supported by the class-level inference on DKP mitigation [2].

Scalable Process Development for Peptide Therapeutics

For the development of a robust, scalable, and cost-effective manufacturing process for a peptide drug candidate containing a Thr-Pro sequence, the use of a high-purity, pre-formed dipeptide building block is a standard strategy to improve yield and reduce purification costs. The patent literature on octreotide demonstrates the industrial viability of the Boc-chemistry approach, and the use of Boc-Thr(tBu)-Pro-OH (rather than sequential monomers) would be a logical extension to further optimize yield and purity in a GMP setting [3].

Technical Documentation Hub

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